molecular formula C14H8Cl2N2O2 B1221424 1,4-Diamino-2,3-dichloroanthraquinone CAS No. 81-42-5

1,4-Diamino-2,3-dichloroanthraquinone

Cat. No.: B1221424
CAS No.: 81-42-5
M. Wt: 307.1 g/mol
InChI Key: KZYAYVSWIPZDKL-UHFFFAOYSA-N
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Description

1,4-Diamino-2,3-dichloroanthraquinone, also known as this compound, is a useful research compound. Its molecular formula is C14H8Cl2N2O2 and its molecular weight is 307.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Solubility in Supercritical Carbon Dioxide

1,4-Diamino-2,3-dichloroanthraquinone, also known as C.I. Disperse Violet 28, exhibits notable solubility in supercritical carbon dioxide. This property is influenced by the addition of 2,3-dichloro groups onto 1,4-diaminoanthraquinone. Solubility is thermodynamically analyzed using semiempirical density-based models and regular solution models (Alwi & Tamura, 2015).

Palladium-Catalysed Amination

The compound has been utilized in the synthesis of diamino derivatives of anthracene and anthraquinone through palladium-catalysed coupling. This process facilitates the creation of nitrogen- and oxygen-containing macrocycles incorporating anthracene or anthraquinone moieties (Beletskaya et al., 2005).

Fluorescent Probing for Copper Ions

This compound acts as a fluorescent probe for selective detection of Cu2+ ions in aqueous media, exhibiting fluorescent turn-off or turn-on effects depending on its interactions. It's used for monitoring Cu2+ in live cell imaging, showing potential in environmental and biological systems (Udhayakumari et al., 2014).

Vibrational Spectroscopy

Vibrational spectroscopy of 1,4-diaminoanthraquinone, including its derivatives, has been analyzed using FTIR and FT-Raman spectroscopy. This analysis is significant in understanding the molecular structure and behavior of these compounds (Krishnakumar & Xavier, 2005).

Influence on Dyeing Properties

The crystal structure of this compound significantly influences its dyeing properties. The structure affects the dye aggregation and melting-reactive mass coloration, making it a suitable dye for specific applications (Meng et al., 2002).

Photopolymerization Applications

Diamino-anthraquinone derivatives are used in photopolymerization, demonstrating high efficiency in initiating cationic and free radical photopolymerization under various light conditions. This versatility makes them suitable for multicolor photoinitiating systems (Zhang et al., 2019).

Photosensitization in Cancer Research

1,4-Diamino-substituted anthraquinone derivatives have been explored for their potential in photosensitizing human leukemic cells, a process that could be leveraged in cancer treatment strategies (Hartley et al., 1990).

Safety and Hazards

1,4-Diamino-2,3-dichloroanthraquinone may pose certain hazards. Always handle it with care, follow safety protocols, and refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

Future Directions

Research on 1,4-Diamino-2,3-dichloroanthraquinone continues to explore its applications in various fields, including materials science, organic synthesis, and biological studies. Future investigations may uncover novel uses or modifications of this compound .

Mechanism of Action

Target of Action

The primary target of 1,4-Diamino-2,3-dichloroanthraquinone (DADCAQ) is certain types of cancer cells, including rat glioma C6 cells, human hepatoma G2 cells, and 2.2.15 cells . The compound interacts with these cells, inhibiting their proliferation and leading to cytotoxic effects .

Mode of Action

DADCAQ is part of a series of regioisomeric disubstituted aminoanthraquinone (DAAQ) derivatives that have been synthesized for their cytotoxic activity . The compound’s mode of action involves the interaction with its targets, leading to changes in the cells that result in their death . The exact molecular interactions are still under investigation.

Biochemical Pathways

It is known that the compound’s cytotoxic activity is based on a proposed bioactive amino conformation . This suggests that DADCAQ may interfere with the normal functioning of proteins within the target cells, disrupting essential cellular processes and leading to cell death .

Pharmacokinetics

It is known that the compound has good cytotoxicity against the proliferation of certain cell lines . This suggests that DADCAQ may have favorable bioavailability properties, allowing it to reach its target cells in sufficient concentrations to exert its cytotoxic effects .

Result of Action

The result of DADCAQ’s action is the inhibition of proliferation and the induction of cytotoxicity in certain cancer cell lines . This leads to the death of these cells, which could potentially slow down or halt the progression of the cancers that these cells are associated with .

Action Environment

The action of DADCAQ can be influenced by various environmental factors. For example, the compound’s cytotoxic activity may be affected by the presence of other substances in the environment, such as other drugs or chemicals . Additionally, factors such as pH and temperature could potentially influence the stability and efficacy of DADCAQ .

Biochemical Analysis

Biochemical Properties

1,4-Diamino-2,3-dichloroanthraquinone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the inhibition or activation of enzymatic activity, which can lead to changes in metabolic pathways and cellular functions.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of genes involved in oxidative stress responses and apoptosis . Additionally, this compound can modulate cellular metabolism by affecting the activity of key metabolic enzymes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular functions. For instance, the compound has been found to inhibit the activity of certain kinases, which play a role in cell signaling pathways . This inhibition can lead to alterations in cellular responses to external stimuli.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to the compound has been associated with changes in cellular function, including alterations in cell proliferation and differentiation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. For example, high doses of this compound have been linked to toxic effects, including liver and kidney damage . It is crucial to determine the appropriate dosage to minimize adverse effects while achieving the desired biochemical outcomes.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, the compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s overall effects on cellular functions and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cells, it can accumulate in certain cellular compartments, influencing its localization and activity. Understanding the transport and distribution mechanisms is essential for optimizing the compound’s use in biochemical research.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications This localization can affect the compound’s activity and function, as it may interact with different biomolecules depending on its subcellular distribution

Properties

IUPAC Name

1,4-diamino-2,3-dichloroanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2N2O2/c15-9-10(16)12(18)8-7(11(9)17)13(19)5-3-1-2-4-6(5)14(8)20/h1-4H,17-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZYAYVSWIPZDKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C(=C3N)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1058844
Record name 9,10-Anthracenedione, 1,4-diamino-2,3-dichloro-
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Molecular Weight

307.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81-42-5, 70956-27-3
Record name Disperse Violet 28
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Record name 1,4-Diamino-2,3-dichloroanthraquinone
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Record name 9,10-Anthracenedione, 1,4-diamino-2,3-dichloro-
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Record name 9,10-Anthracenedione, 1,4-diamino-2,3-dichloro-
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Record name 1,4-diamino-2,3-dichloroanthraquinone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the solubility of 1,4-Diamino-2,3-dichloroanthraquinone in supercritical carbon dioxide (sc-CO2) compare to other anthraquinone derivatives?

A1: Research indicates that this compound exhibits significantly higher solubility in supercritical carbon dioxide (sc-CO2) compared to 1,8-dihydroxy-4,5-dinitroanthraquinone []. This difference in solubility is attributed to the presence of the 2,3-dichloro group in this compound. The addition of this group appears to enhance solubility in sc-CO2 compared to the parent compound, 1,4-diaminoanthraquinone. In contrast, the presence of the 8-hydroxy-5-nitro group in 1,8-dihydroxy-4,5-dinitroanthraquinone leads to lower solubility compared to its parent compound, 1-hydroxy-4-nitroanthraquinone [].

Q2: Can this compound be used in catalytic applications?

A2: Yes, this compound (DADCAQ) has been successfully employed as a co-catalyst in the metal-free aerobic oxidation of aromatic hydrocarbons []. When combined with aryl-tetrahalogenated N-hydroxyphthalimides, DADCAQ facilitates the efficient conversion of ethylbenzene to acetophenone with high conversion and selectivity []. This catalytic system also demonstrated high efficiency in oxidizing other hydrocarbons, such as the complete conversion of indane to indan-1-one []. The presence of aryl-halogen substituents in the N-hydroxyphthalimides significantly enhances the activity of this catalytic system [].

Q3: How does the structure of anthraquinone derivatives influence their solubility in sc-CO2?

A3: The solubility of anthraquinone derivatives in sc-CO2 is significantly affected by the type and position of substituent groups on the anthraquinone core [, ]. Studies have shown that the addition of certain groups, such as the 2,3-dichloro group in this compound, can enhance solubility []. Conversely, the addition of other groups, like the 8-hydroxy-5-nitro group in 1,8-dihydroxy-4,5-dinitroanthraquinone, can decrease solubility []. This suggests a structure-property relationship that can be exploited to tune the solubility of these compounds in sc-CO2.

Q4: What are the potential applications of using sc-CO2 to study anthraquinone derivatives like this compound?

A4: Utilizing sc-CO2 as a solvent for studying anthraquinone derivatives like this compound holds promise for various applications. One prominent area is the development of environmentally friendly dyeing processes, as sc-CO2 can serve as a sustainable alternative to traditional organic solvents []. This aligns with the principles of green chemistry and offers potential for reducing environmental impact. Furthermore, understanding the solubility behavior of these compounds in sc-CO2 can contribute to developing efficient extraction and purification techniques, which could find applications in various industries beyond dyeing processes.

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